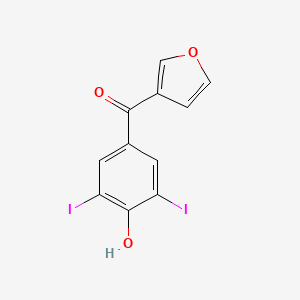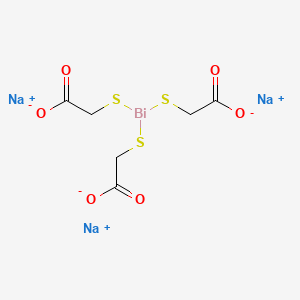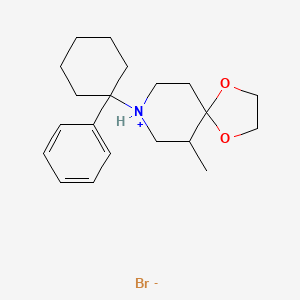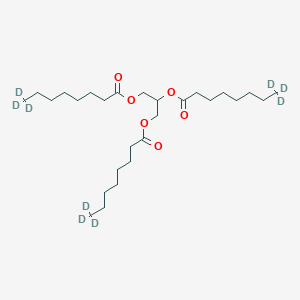
Acetophenone, 2-(4-(2-pyridyl)piperazinyl)-3',4',5'-trimethoxy-, dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetophenone, 2-(4-(2-pyridyl)piperazinyl)-3’,4’,5’-trimethoxy-, dihydrochloride is a complex organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities . This compound is characterized by the presence of a pyridyl group, a piperazine ring, and multiple methoxy groups, making it a unique and versatile molecule.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of piperazine derivatives, including Acetophenone, 2-(4-(2-pyridyl)piperazinyl)-3’,4’,5’-trimethoxy-, dihydrochloride, can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . These methods often require specific reaction conditions, such as the presence of a base like DBU and the use of solvents like 1,4-dioxane .
Industrial Production Methods
Industrial production of piperazine derivatives typically involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of palladium-catalyzed cyclization reactions and visible-light-promoted decarboxylative annulation protocols are some of the advanced methods employed in industrial settings .
化学反应分析
Types of Reactions
Acetophenone, 2-(4-(2-pyridyl)piperazinyl)-3’,4’,5’-trimethoxy-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens) . The reaction conditions vary depending on the desired transformation, with some reactions requiring elevated temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .
科学研究应用
Acetophenone, 2-(4-(2-pyridyl)piperazinyl)-3’,4’,5’-trimethoxy-, dihydrochloride has a wide range of scientific research applications, including:
作用机制
The mechanism of action of Acetophenone, 2-(4-(2-pyridyl)piperazinyl)-3’,4’,5’-trimethoxy-, dihydrochloride involves its interaction with specific molecular targets and pathways. The piperazine ring and pyridyl group play crucial roles in binding to biological receptors, modulating their activity . This compound may act as an agonist or antagonist, depending on the target receptor and the biological context .
相似化合物的比较
Similar Compounds
Similar compounds include other piperazine derivatives such as trimetazidine, ranolazine, and aripiprazole . These compounds share structural similarities, including the presence of a piperazine ring, but differ in their specific functional groups and biological activities .
Uniqueness
What sets Acetophenone, 2-(4-(2-pyridyl)piperazinyl)-3’,4’,5’-trimethoxy-, dihydrochloride apart is its unique combination of a pyridyl group, multiple methoxy groups, and a piperazine ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications .
属性
CAS 编号 |
16785-32-3 |
|---|---|
分子式 |
C20H27Cl2N3O4 |
分子量 |
444.3 g/mol |
IUPAC 名称 |
2-(4-pyridin-2-ylpiperazin-1-yl)-1-(3,4,5-trimethoxyphenyl)ethanone;dihydrochloride |
InChI |
InChI=1S/C20H25N3O4.2ClH/c1-25-17-12-15(13-18(26-2)20(17)27-3)16(24)14-22-8-10-23(11-9-22)19-6-4-5-7-21-19;;/h4-7,12-13H,8-11,14H2,1-3H3;2*1H |
InChI 键 |
KLKVUXPRXLNDEX-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)CN2CCN(CC2)C3=CC=CC=N3.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(3-Fluorophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B13739304.png)

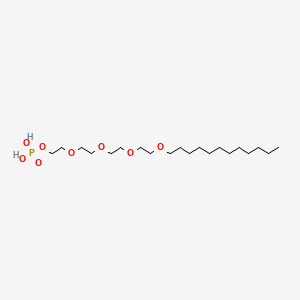

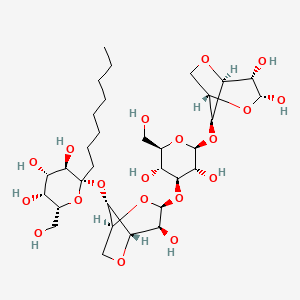

![2-Isopropyl-2,3-dihydro-1H-benzo[d]imidazole](/img/structure/B13739353.png)
![[2-(4-Methoxyphenyl)-2-oxoethyl] morpholine-4-carbodithioate](/img/structure/B13739360.png)
